Naltrexone-3-salicylate

oral bioavailability prodrug pharmacokinetics

Naltrexone HCl's extensive first-pass metabolism limits oral bioavailability (~15-20% in dogs). Naltrexone-3-salicylate, a 3-O-salicylate ester prodrug, overcomes this barrier: • Achieves ~30-fold higher oral naltrexone bioavailability vs. naltrexone HCl, delivering IV-equivalent systemic exposure. • Enables oral dosing to replace IV infusions in chronic opioid antagonism models, reducing surgical/husbandry burden. • Serves as a benchmark prodrug for pharmacokinetic studies, with a documented 30-min plasma half-life and predictable single-step ester hydrolysis. Supplied with rigorous quality control for reliable research.

Molecular Formula C27H27NO6
Molecular Weight 461.5 g/mol
CAS No. 110189-11-2
Cat. No. B025254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaltrexone-3-salicylate
CAS110189-11-2
Synonymsnaltrexone-3-salicylate
Molecular FormulaC27H27NO6
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7O)O5)O
InChIInChI=1S/C27H27NO6/c29-18-4-2-1-3-17(18)25(31)33-20-8-7-16-13-21-27(32)10-9-19(30)24-26(27,22(16)23(20)34-24)11-12-28(21)14-15-5-6-15/h1-4,7-8,15,21,24,29,32H,5-6,9-14H2/t21-,24+,26+,27-/m1/s1
InChIKeyWJVZGPXACXPQIV-JXHGYLODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naltrexone-3-salicylate: Enhanced Oral Bioavailability Prodrug


Naltrexone-3-salicylate is a 3‑O‑salicylate ester prodrug of the μ‑opioid receptor antagonist naltrexone, originally developed at DuPont to circumvent the extensive first‑pass metabolism that limits the oral bioavailability of naltrexone hydrochloride [1]. This prodrug is a member of a series of naltrexone 3‑hydroxyl esters that were synthesized and evaluated for their ability to improve oral naltrexone delivery in a canine model, providing a well‑characterized chemical tool for protocols requiring high systemic naltrexone exposure via the oral route [2].

Product Class Naltrexone 3-O-salicylate ester prodrug
Primary Use Context Oral dosing studies requiring high systemic naltrexone exposure in canine models
Key Feature Reported to deliver high systemic naltrexone exposure after oral administration

Why Naltrexone HCl Cannot Substitute for This Prodrug


Oral naltrexone hydrochloride exhibits limited and variable absolute bioavailability in dogs (approximately 15–20%) due to extensive hepatic first‑pass metabolism, whereas naltrexone-3-salicylate achieves an approximately 30‑fold increase in oral naltrexone bioavailability, delivering systemic naltrexone concentrations comparable to those obtained by intravenous administration [1]. Simply interchanging naltrexone HCl for the salicylate prodrug in an oral dosing protocol would reduce systemic naltrexone exposure by roughly 30‑fold, undermining experimental reproducibility and preventing the attainment of target opioid receptor occupancy required for reliable antagonism studies [1].

Prodrug vs. Parent Naltrexone HCl has low oral bioavailability due to extensive first-pass metabolism. Using it instead of the prodrug may substantially reduce systemic naltrexone exposure.
Oral Route Design This prodrug is designed for high oral exposure in canine PK models. Substituting naltrexone HCl may not achieve comparable levels, undermining dose-response assessments.

Quantitative Differentiation from Closest Analogs


Oral Bioavailability Enhancement in a Canine Model

Oral administration of naltrexone-3-salicylate (compound 3) to female beagle dogs produced an approximately 30‑fold increase in naltrexone bioavailability relative to an equimolar oral dose of naltrexone hydrochloride (compound 1), yielding plasma naltrexone concentrations comparable to those achieved by intravenous naltrexone [1]. In the same model, the structurally related prodrug naltrexone-3-acetylsalicylate (compound 2) provided a 28‑fold increase, while naltrexone-3-anthranilate achieved a 45‑fold enhancement [2].

Oral Bioavailability Enhancement
Head-to-head
~30‑fold increase
Supports oral dosing achieving near‑IV systemic naltrexone exposure
Canine model; comparative PK study
oral bioavailability prodrug pharmacokinetics

Single-Step Plasma Hydrolysis Activation Profile

Naltrexone-3-salicylate (3) undergoes a single‑step hydrolysis in vitro to release naltrexone, with a half‑life of approximately 30 minutes in both dog and human plasma [1]. In contrast, naltrexone-3-acetylsalicylate (2) requires a biphasic activation: an initial rapid deacetylation to naltrexone-3-salicylate, followed by the same ∼30‑minute hydrolysis to naltrexone [1]. Direct administration of naltrexone-3-salicylate therefore bypasses the deacetylation step, reducing the number of enzymatic processes required for activation.

Plasma Hydrolysis Activation
Class-level
Single‑step (t½ ~30 min) vs. Biphasic activation
Simpler activation pathway context; may reduce esterase-dependent variability
In vitro plasma data; in vivo relevance to be confirmed
plasma hydrolysis prodrug activation pharmacokinetics

Preserved Terminal Half-Life After Prodrug Administration

Following oral administration of naltrexone-3-salicylate (3) to dogs, the terminal half‑life of the resultant naltrexone was approximately 1 hour, essentially identical to the half‑life observed after oral naltrexone‑3‑acetylsalicylate (2) and after intravenous naltrexone [1]. This demonstrates that the salicylate prodrug delivers naltrexone without altering its elimination kinetics.

Preserved Terminal Half‑Life
Head-to-head
~1 h
Delivers naltrexone without altering elimination kinetics
Canine model; identical to IV naltrexone half-life
terminal half-life prodrug pharmacokinetics

Species-Independent Hydrolysis Kinetics

Naltrexone-3-salicylate exhibits an identical hydrolysis half‑life of approximately 30 minutes in both dog and human plasma in vitro, suggesting that prodrug activation kinetics are species‑independent [1]. This cross‑species consistency contrasts with many ester prodrugs where plasma esterase activity differs substantially between species, complicating preclinical‑to‑clinical extrapolation.

Species‑Independent Hydrolysis
Supporting evidence
~30 min in dog and human plasma (in vitro)
Supports cross-species translational PK modeling
Limited to plasma in vitro; in vivo validation required
interspecies hydrolysis translational pharmacokinetics prodrug activation

Bioavailability and Metabolite Profile Among Naltrexone Esters

Among the naltrexone 3‑O‑ester prodrugs evaluated in dogs, naltrexone-3-salicylate (~30‑fold) and naltrexone‑3‑acetylsalicylate (28‑fold) were among the most effective at enhancing naltrexone oral bioavailability, whereas naltrexone‑3‑benzoate and naltrexone‑3‑pivalate provided significantly lower improvements [1][2]. Although naltrexone‑3‑anthranilate achieved a 45‑fold enhancement, the anthranilate moiety releases anthranilic acid—a metabolite with a less extensively characterized safety profile compared to the well‑known salicylic acid metabolite released by naltrexone‑3‑salicylate [2].

Bioavailability & Metabolite Profile
Cross-study comparable
Anthranilate (45‑fold) > Salicylate (~30‑fold) > Acetylsalicylate (28‑fold)
Middle‑ground bioavailability with well‑characterized metabolite (salicylic acid)
Metabolite safety profile to be independently reviewed
bioavailability ranking prodrug comparison naltrexone esters

Preclinical Research Application Scenarios


Oral Opioid Antagonist Studies with Near-IV Exposure

In chronic opioid dependence or antagonism models conducted in dogs or other large animals, oral administration of naltrexone-3-salicylate can replace intravenous naltrexone dosing, providing systemic naltrexone exposure equivalent to IV administration while avoiding the surgical and husbandry burden of indwelling catheters [1]. This is directly supported by the 30‑fold bioavailability enhancement quantified in beagle dogs [1].

Prodrug Activation Kinetics Modeling

Naltrexone-3-salicylate serves as a well‑characterized model substrate for studying single‑step ester hydrolysis kinetics in both in vitro and in vivo settings. Its 30‑minute plasma half‑life in dog and human plasma, combined with its role as the obligate hydrolysis intermediate for naltrexone‑3‑acetylsalicylate, makes it a useful reference standard for calibrating prodrug activation assays and validating in vitro‑to‑in vivo extrapolation models [1].

Benchmark for Comparative Prodrug Screening

In discovery programs evaluating novel opioid antagonist prodrugs, naltrexone-3-salicylate can function as a benchmark that delivers near‑maximal oral bioavailability enhancement while releasing a metabolite (salicylic acid) with an extensively documented safety profile. Its 30‑fold bioavailability improvement provides a quantitative reference point for head‑to‑head comparisons in canine models [1][2].

Formulation Development for High Oral Bioavailability

Pharmaceutical scientists developing oral naltrexone formulations aimed at improving systemic exposure can employ naltrexone-3-salicylate as a lead prodrug candidate. The compound's demonstrated ability to achieve near‑IV naltrexone levels via the oral route, combined with its predictable single‑step activation and preservation of the parent drug's elimination half‑life, provides a strong pharmacokinetic foundation for further formulation and preclinical development studies [1].

Application
Selection Property
Validation Focus
Oral opioid antagonist research (canine models)
Prodrug enabling high oral naltrexone exposure
Systemic naltrexone exposure comparable to IV administration
Prodrug hydrolysis kinetics studies
Single‑step ester hydrolysis model compound
Plasma half‑life and in vitro‑to‑in vivo extrapolation
Prodrug discovery benchmarking
Quantitative bioavailability reference prodrug
Head‑to‑head PK comparison in canine models
Oral naltrexone formulation development
Lead prodrug with predictable activation and preserved half‑life
Oral bioavailability and elimination kinetics assessment
Quote Request

Request a Quote for Naltrexone-3-salicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.